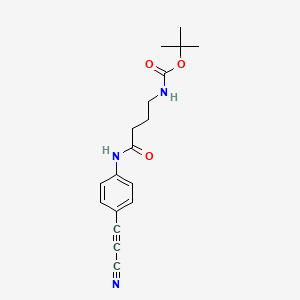

APN-C3-NH-Boc

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

APN-C3-NH-Boc has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

APN-C3-NH-Boc is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the target protein identified for degradation .

Mode of Action

This compound acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of specific target proteins .

Result of Action

The primary result of this compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the E3 ubiquitin ligase and the target protein, the stability of the PROTAC in different cellular environments, and the presence of competing molecules or pathways. The superior stability of this compound in aqueous media, human plasma, and living cells makes it a promising methodology for applications in bioconjugation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

APN-C3-NH-Boc can be synthesized through a series of chemical reactions involving the formation of an alkyl/ether-based linker. The synthesis typically involves the following steps:

Formation of the Alkyne Group:

Carbamoylation: The next step involves the carbamoylation of the alkyne group to form the desired carbamate structure.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

APN-C3-NH-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the alkyne group reacts with azide-containing molecules to form triazoles.

Carbamoylation Reactions: The carbamate group can undergo further carbamoylation reactions to form more complex structures.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires copper catalysts and azide-containing molecules.

Carbamoylation: This reaction typically involves tert-butyl chloroformate and a suitable base under mild conditions.

Major Products Formed

The major products formed from these reactions include triazoles and carbamate derivatives, which are essential intermediates in the synthesis of PROTACs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

APN-C4-NH-Boc: Similar to APN-C3-NH-Boc but with a longer alkyl chain.

APN-C2-NH-Boc: Similar to this compound but with a shorter alkyl chain.

APN-C3-NH-Fmoc: Similar to this compound but with a different protecting group

Uniqueness

This compound is unique due to its specific alkyl/ether-based structure, which provides optimal stability and reactivity for the synthesis of PROTACs. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a valuable reagent in click chemistry .

Biologische Aktivität

APN-C3-NH-Boc is a compound that has garnered interest in the field of biochemistry, particularly in the context of drug development and targeted protein degradation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in therapeutic contexts.

Overview of this compound

This compound is classified as an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. It is designed to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system, thereby enhancing therapeutic efficacy in various diseases, especially cancer . The compound features a Boc (tert-butyloxycarbonyl) protecting group which is crucial for its reactivity and stability in biological systems.

The primary mechanism by which this compound exerts its biological activity involves:

- Formation of Thioether Linkages : The compound reacts with thiol groups on target proteins, forming stable thioether linkages. This reaction is pivotal for the subsequent recruitment of E3 ligases, which tag the target proteins for degradation.

- Selective Targeting : By utilizing the unique properties of this compound, researchers can selectively target specific proteins without affecting others, allowing for precise therapeutic interventions.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Preparation of the Boc-protected amine : The initial step includes the protection of an amine group using a Boc group.

- Alkylation : The protected amine is then alkylated to introduce the desired carbon chain length.

- Purification : The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Targeted Protein Degradation | Facilitates selective degradation of unwanted proteins via PROTAC technology. |

| Bioconjugation | Forms stable linkages with biomolecules, enhancing targeted delivery systems. |

| Therapeutic Applications | Promising results in cancer therapy by targeting specific oncogenic proteins. |

Case Study 1: Cancer Treatment Using this compound

In a recent study, this compound was evaluated for its efficacy in degrading mutant forms of oncogenes in cancer cell lines. The results indicated a significant reduction in protein levels associated with tumor growth, demonstrating its potential as a therapeutic agent in oncology.

Case Study 2: Bioconjugation Applications

Another investigation focused on the use of this compound in bioconjugation strategies. The compound was successfully used to modify antibodies, enhancing their specificity and efficacy in targeting cancer cells. This approach showed promise in improving the therapeutic index of antibody-drug conjugates (ADCs) .

Research Findings

Recent research highlights several critical findings regarding this compound:

- Stability and Reactivity : Studies have shown that the thioether linkages formed by this compound are stable under physiological conditions, which is essential for maintaining biological activity during therapeutic applications.

- Diverse Applications : Beyond oncology, this compound has potential applications in autoimmune diseases and other conditions where targeted protein degradation could provide therapeutic benefits .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGRZHJEZVBBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.